Product packaging for L-erythro-3,5-diaminohexanoate(Cat. No.:)

L-erythro-3,5-diaminohexanoate

Cat. No.: B1262700
M. Wt: 145.18 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-erythro-3,5-Diaminohexanoate, also known as (3S,5S)-3,5-diaminohexanoic acid, is a chiral organic compound that belongs to the class of beta (β) amino acids and derivatives, characterized by an amino group attached to the beta carbon atom . It serves as a dedicated substrate for the enzyme this compound dehydrogenase (3,5-DAHDH), which was first purified from lysine-fermenting Clostridium species . This compound is central to studies on catalytic mechanisms, as research has elucidated the crystal structure of its dehydrogenase, revealing key differences in substrate binding and catalytic mechanism compared to common α-amino acid dehydrogenases . Its primary research value lies in the field of asymmetric synthesis and biocatalysis. Rational engineering of the this compound dehydrogenase enzyme has created variants with drastically improved activity (up to 800-fold) for the production of various aliphatic β-amino acids without compromising excellent enantioselectivity . This makes this compound and its related enzymatic system a powerful platform for the synthesis of valuable chiral building blocks, enabling the preparation of β-amino acids with excellent enantioselectivity (>99% ee) and high isolated yields, which are crucial for pharmaceutical and synthetic chemistry applications . As a primary metabolite detected in various organisms, it also functions as a potential biomarker for the consumption of certain foods . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N2O2- B1262700 L-erythro-3,5-diaminohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N2O2-

Molecular Weight

145.18 g/mol

IUPAC Name

(3S,5S)-3,5-diaminohexanoate

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p-1/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-M

SMILES

CC(CC(CC(=O)[O-])N)N

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)[O-])N)N

Canonical SMILES

CC(CC(CC(=O)[O-])N)N

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving L Erythro 3,5 Diaminohexanoate

The Lysine (B10760008) Fermentation Pathway (Lysine Degradation Pathway)

The lysine fermentation pathway is a series of enzymatic reactions that break down L-lysine into smaller molecules, generating energy for the cell in the absence of oxygen. L-erythro-3,5-diaminohexanoate is a central molecule in this pathway. researchgate.netfigshare.comcapes.gov.br

Upstream Metabolic Precursors and Enzymatic Conversions

The formation of this compound begins with the essential amino acid L-lysine and involves two key enzymatic steps.

The initial step in this pathway is the conversion of L-lysine to L-β-lysine. researchgate.netnih.gov This reaction is catalyzed by the enzyme Lysine-2,3-aminomutase (EC 5.4.3.2). wikipedia.org This enzyme facilitates the transfer of the amino group from the second carbon (alpha-carbon) to the third carbon of the lysine molecule. researchgate.netnih.gov The reaction is complex, requiring cofactors such as S-adenosylmethionine (SAM) and pyridoxal (B1214274) phosphate (B84403) (PLP) to proceed. researchgate.netwikipedia.org The mechanism involves the formation of a radical intermediate, a characteristic feature of radical SAM enzymes. wikipedia.org

EnzymeSubstrateProductCofactors
Lysine-2,3-aminomutaseL-Lysineβ-LysineS-adenosylmethionine (SAM), Pyridoxal phosphate (PLP), [4Fe-4S] cluster

This table summarizes the enzymatic conversion of L-Lysine to β-Lysine.

Following its formation, β-L-lysine is then isomerized to form This compound . This transformation is carried out by the enzyme β-Lysine-5,6-aminomutase (EC 5.4.3.3). researchgate.netfigshare.comacs.org This enzyme catalyzes the migration of an amino group from the sixth carbon to the fifth carbon of the β-lysine molecule. acs.orgwikipedia.org This isomerization is a critical step that sets the stage for the subsequent degradation of the carbon skeleton. The reaction is dependent on a cobamide coenzyme (a form of vitamin B12). wikipedia.org

EnzymeSubstrateProductCofactor
β-Lysine-5,6-aminomutaseβ-L-LysineThis compoundCobamide (Vitamin B12)

This table outlines the isomerization of β-L-Lysine to this compound.

Downstream Metabolic Transformations and Products

Once formed, this compound undergoes further enzymatic reactions, leading to the production of key metabolic intermediates.

The next step in the pathway is the oxidative deamination of this compound to yield 3-Keto-5-aminohexanoate . researchgate.netfigshare.com This reaction is catalyzed by This compound dehydrogenase (EC 1.4.1.11). nih.govuniprot.orgwikipedia.org The enzyme uses NAD+ or NADP+ as an oxidizing agent, removing an amino group from the third carbon and creating a keto group at that position. uniprot.orgwikipedia.org This enzyme has been purified and characterized from lysine-fermenting clostridia. nih.gov The reaction is reversible and is crucial for channeling the carbon skeleton of lysine into central metabolism. wikipedia.org

EnzymeSubstrateProductCoenzyme
This compound DehydrogenaseThis compound3-Keto-5-aminohexanoateNAD+/NADP+

This table details the oxidative deamination of this compound.

The final step in this segment of the pathway is the cleavage of 3-Keto-5-aminohexanoate. This reaction is catalyzed by the 3-Keto-5-aminohexanoate cleavage enzyme (EC 2.3.1.247) and requires the presence of acetyl-CoA. researchgate.netfigshare.comuniprot.org The enzyme breaks the bond between the second and third carbons of 3-Keto-5-aminohexanoate, resulting in the formation of two products: 3-Aminobutyryl-CoA and acetoacetate (B1235776) . researchgate.netfigshare.comnih.gov This cleavage is a key step that generates smaller, more readily metabolizable molecules from the original lysine backbone. nih.govnih.gov The enzyme has been identified and characterized in various lysine-fermenting bacteria. nih.govnih.gov

EnzymeSubstratesProducts
3-Keto-5-aminohexanoate Cleavage Enzyme3-Keto-5-aminohexanoate, Acetyl-CoA3-Aminobutyryl-CoA, Acetoacetate

This table shows the cleavage of 3-Keto-5-aminohexanoate.

Subsequent Transformations to Crotonyl-CoA, Butyryl-CoA, Butyrate (B1204436), and Acetate (B1210297)

The metabolic cascade continues from 3-aminobutyryl-CoA, leading to the production of several key short-chain fatty acids and their CoA esters. A pivotal step is the deamination of 3-aminobutyryl-CoA to form crotonyl-CoA, a reaction catalyzed by 3-aminobutyryl-CoA deaminase (also referred to as 3-aminobutyryl-CoA ammonia-lyase). nih.govresearchgate.netplos.org This enzyme has been identified and characterized in organisms such as Brevibacterium sp. L5. nih.gov

Following its formation, crotonyl-CoA is reduced to butyryl-CoA by the action of butyryl-CoA dehydrogenase. researchgate.netplos.org Butyryl-CoA then participates in a crucial CoA transfer reaction with acetoacetate, yielding butyrate and acetoacetyl-CoA. researchgate.netplos.org This step is facilitated by acetoacetate:butyrate CoA transferase. researchgate.net

The newly formed acetoacetyl-CoA is subsequently cleaved by acetoacetyl-CoA thiolase into two molecules of acetyl-CoA. researchgate.net Finally, acetyl-CoA can be converted to acetate through a two-step process involving phosphate acetyltransferase, which forms acetyl phosphate, and acetate kinase, which produces acetate. researchgate.netplos.org Tracer experiments using labeled precursors have confirmed that in organisms like Brevibacterium sp., carbon atoms C-3 to C-6 of the initial 3-keto-5-aminohexanoate are primarily converted to 3-hydroxybutyrate (B1226725) or its coenzyme A thioester, while C-1 and C-2 are mainly transformed into acetoacetate and acetate. nih.gov This series of reactions highlights the complete degradation of the this compound backbone into valuable metabolic intermediates. nih.gov

Table 1: Key Enzymatic Transformations in the Conversion of 3-Aminobutyryl-CoA

Starting SubstrateEnzymeProduct(s)Organism(s)
3-Aminobutyryl-CoA3-Aminobutyryl-CoA deaminaseCrotonyl-CoABrevibacterium sp. L5
Crotonyl-CoAButyryl-CoA dehydrogenaseButyryl-CoAGeneral lysine fermentation
Butyryl-CoA, AcetoacetateAcetoacetate:butyrate CoA transferaseButyrate, Acetoacetyl-CoAGeneral lysine fermentation
Acetoacetyl-CoAAcetoacetyl-CoA thiolaseAcetyl-CoA (2 molecules)General lysine fermentation
Acetyl-CoAPhosphate acetyltransferase, Acetate kinaseAcetateGeneral lysine fermentation

Alternative Lysine Fermentation Pathway Variants

While the canonical lysine fermentation pathway involving this compound is well-documented, research has uncovered variations in this metabolic route across different bacterial species. These alternative pathways often feature novel enzymes and divergent steps, reflecting the metabolic adaptability of microorganisms.

Identification of Divergent Metabolic Routes in Bacteria

Metagenomic analysis, particularly of complex microbial communities like those found in anaerobic digesters of wastewater treatment plants, has been instrumental in identifying alternative lysine fermentation pathways. researchgate.net In some bacteria, a key divergence from the standard pathway is the conversion of 3-aminobutyryl-CoA to acetoacetyl-CoA via a transamination reaction, rather than deamination. researchgate.netresearchgate.net This alternative route bypasses the formation of crotonyl-CoA and involves a novel β-transaminase. researchgate.net

The existence of such divergent pathways suggests that different bacteria have evolved distinct strategies for lysine catabolism. For instance, while the core enzymes for the primary pathway may be absent in certain microorganisms, they might possess the enzymatic machinery for a variant pathway. researchgate.net This metabolic diversity underscores the complexity of microbial ecosystems and the varied roles of different species in nutrient cycling.

Functional Characterization of Associated Novel Enzymes

The discovery of alternative lysine fermentation routes has led to the identification and characterization of novel enzymes with unique catalytic functions. A significant finding is the characterization of a 3-aminobutyryl-CoA aminotransferase (Kat) from a metagenome. researchgate.net This enzyme catalyzes the conversion of 3-aminobutyryl-CoA to acetoacetyl-CoA, using 2-ketoglutarate as the amine acceptor. researchgate.net

In addition to novel aminotransferases, studies on organisms like Brevibacterium sp. have elucidated the properties of enzymes such as 3-keto-5-aminohexanoate cleavage enzyme and 3-aminobutyryl-CoA deaminase. nih.gov The 3-keto-5-aminohexanoate cleavage enzyme from Brevibacterium sp. facilitates the conversion of 3-keto-5-aminohexanoate and acetyl-CoA to 3-aminobutyryl-CoA and acetoacetate. nih.gov Both this cleavage enzyme and the deaminase are inducible by growth on 3,5-diaminohexanoate (B231605), indicating a regulated genetic response to the presence of this substrate. nih.gov

Table 2: Novel and Characterized Enzymes in Lysine Fermentation Variants

EnzymeFunctionOrganism/SourceKey Characteristics
3-Aminobutyryl-CoA aminotransferase (Kat)Converts 3-aminobutyryl-CoA to acetoacetyl-CoAMetagenome (anaerobic digester)Novel β-transaminase; uses 2-ketoglutarate as amine acceptor. researchgate.net
3-Keto-5-aminohexanoate cleavage enzymeConverts 3-keto-5-aminohexanoate and acetyl-CoA to 3-aminobutyryl-CoA and acetoacetateBrevibacterium sp. L5Induced by growth on 3,5-diaminohexanoate. nih.gov
3-Aminobutyryl-CoA deaminaseConverts L-3-aminobutyryl-CoA to crotonyl-CoABrevibacterium sp. L5Induced by growth on 3,5-diaminohexanoate. nih.gov

Enzymology of L Erythro 3,5 Diaminohexanoate Dehydrogenase Ec 1.4.1.11

Enzyme Classification and Nomenclatural Specificity

L-erythro-3,5-diaminohexanoate dehydrogenase is formally classified under the Enzyme Commission (EC) number 1.4.1.11 . qmul.ac.ukwikipedia.org This classification places it in the broad category of oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. wikipedia.orggenome.jp

Specifically, it belongs to the subclass of oxidoreductases that act on the CH-NH2 group of donors with NAD+ or NADP+ as the acceptor. wikipedia.orggenome.jp Its systematic name is this compound:NAD+ oxidoreductase (deaminating). qmul.ac.ukgenome.jp The enzyme is also commonly referred to as L-3,5-diaminohexanoate dehydrogenase. qmul.ac.ukgenome.jp This enzyme is involved in the metabolic pathway of lysine (B10760008) degradation. wikipedia.orggenome.jp

The enzyme catalyzes the following chemical reaction: this compound + H₂O + NAD⁺ ⇌ (S)-5-amino-3-oxohexanoate + NH₃ + NADH + H⁺ qmul.ac.ukwikipedia.orgyeastgenome.org

Catalytic Mechanism and Biochemical Properties

The catalytic activity of 3,5-DAHDH is characterized by its specificity for its substrate and its dependence on a particular cofactor.

The enzyme demonstrates high specificity for its natural substrate, this compound. researchgate.net This specificity is a hallmark of its oxidoreductase activity, which targets the CH-NH2 group for deamination. wikipedia.orggenome.jp The reaction involves the removal of an amino group from the substrate, a process critical for the breakdown of this diamino acid. qmul.ac.uknih.gov

The enzymatic reaction is dependent on the presence of a nicotinamide (B372718) cofactor, which acts as an electron acceptor. qmul.ac.ukgenome.jp While NAD⁺ is the primary cofactor, the enzyme from some organisms, such as Fusobacterium nucleatum, can also utilize NADP⁺. qmul.ac.ukuniprot.org The binding of the cofactor is crucial for the catalytic cycle, with specific amino acid residues within the enzyme's structure, such as Glu310, playing a role in cofactor binding. researchgate.net

The equilibrium of the reaction catalyzed by this compound dehydrogenase is notably more favorable for amino acid oxidation compared to other similar dehydrogenase reactions. researchgate.net This characteristic makes the enzyme useful for the quantitative analysis of its substrates. researchgate.net Kinetic studies of the enzyme from Clostridium sticklandii have been performed to understand its reaction mechanism and substrate binding. nih.gov

Structural Biology of this compound Dehydrogenase (3,5-DAHDH)

The three-dimensional structure of 3,5-DAHDH provides insights into its function and oligomeric state.

The crystal structure of this compound dehydrogenase from Candidatus Cloacamonas acidaminovorans has been determined. nih.govresearchgate.net These structural studies reveal that the enzyme can exist in different oligomeric states. The enzyme from a lysine-fermenting Clostridium was found to have a subunit molecular weight of approximately 37,000 and an estimated molecular weight of about 71,000 by gel filtration, suggesting a dimeric structure. researchgate.net In contrast, some bacterial glutamate (B1630785) dehydrogenases, which also act on amino acids, are hexameric. researchgate.net The dissociation of larger oligomeric structures, such as tetramers into dimers, can be influenced by factors like pH, as observed in other proteins like hemoglobin. nih.govplos.org The study of these oligomeric transitions is important for understanding the enzyme's regulation and stability.

Active Site Characterization and Substrate Binding Mode

The active site of this compound dehydrogenase is located at the interface of the N-terminal and C-terminal domains. acs.org Crystal structures of the enzyme, particularly from Candidatus Cloacamonas acidaminovorans (3,5-DAHDHcca), have revealed key residues involved in substrate binding and catalysis. nih.govsci-hub.se

In the 3,5-DAHDHcca structure, the substrate binding pocket is positioned at the dimeric interface of the enzyme. rsc.org Specific amino acid residues within this pocket are crucial for orienting the substrate for the subsequent chemical reaction. Site-directed mutagenesis studies have been employed to probe the function of these residues. nih.gov For instance, the residue Glu310 plays a significant role in cofactor binding, forming a hydrogen bond with the amide of NADPH. frontiersin.org Mutation of this residue can alter the enzyme's substrate specificity. rsc.orgfrontiersin.org

Quantum mechanics/molecular mechanics (QM/MM) calculations have further elucidated the catalytic mechanism, identifying both hydride transfer and C-N bond cleavage as rate-limiting steps. researchgate.net The binding of the substrate and cofactor induces conformational changes in the enzyme, leading to a "closed" conformation that is catalytically active. acs.org

Structural and Mechanistic Comparisons with α-Amino Acid Dehydrogenases (α-AADHs)

While this compound dehydrogenase (a β-amino acid dehydrogenase) shares some structural similarities with α-amino acid dehydrogenases (α-AADHs), there are critical differences in their structure and catalytic mechanisms. nih.govresearchgate.net Both enzyme types typically possess a Rossmann fold for cofactor binding and operate as homodimers with the active site at the domain interface. acs.org For example, Phenylalanine dehydrogenase from Rhodococcus sp. M4, an α-AADH, exhibits this characteristic architecture. acs.org

These structural distinctions are the basis for the differing substrate specificities of the two enzyme classes and explain why α-AADHs are generally unable to function as β-hydroxy acid dehydrogenases. acs.org The unique mechanism of 3,5-DAHDH has made it a target for protein engineering to develop novel biocatalysts for the synthesis of β-amino acids. nih.gov

Enzyme Specificity and Kinetic Parameters

The enzymatic activity of this compound dehydrogenase is characterized by its substrate specificity and kinetic properties.

Substrate Utilization Profile

This compound dehydrogenase exhibits a high degree of specificity for its natural substrate, this compound. researchgate.net The enzyme from Clostridium sticklandii is highly specific for this compound and L-3-keto-5-aminohexanoate. researchgate.net Similarly, the enzyme from Candidatus Cloacamonas acidaminovorans (3,5-DAHDHcca) also shows strict substrate specificity towards its native substrate. researchgate.netfrontiersin.org

While the wild-type enzyme has a narrow substrate range, protein engineering efforts have successfully expanded its utility. nih.gov Through rational design and directed evolution, variants of 3,5-DAHDHcca have been created with significantly improved activity towards various aliphatic β-amino acids. nih.govresearchgate.net For example, mutations at residue E310 have been shown to expand the substrate spectrum. rsc.org One engineered mutant, E310G/G323S, demonstrated a 17-fold improvement in specific activity towards a non-native substrate compared to its parent. frontiersin.org Further engineering has led to variants with 110- to 800-fold increased activity against a range of aliphatic β-amino acids. researchgate.net

The enzyme can utilize either NAD+ or NADP+ as a cofactor, although its affinity for each can differ. uniprot.org

Turnover Rates and Michaelis–Menten Constants (Km, Vmax)

The kinetic parameters of this compound dehydrogenase have been determined for various substrates and cofactors. For the enzyme from Fusobacterium nucleatum, the Michaelis constant (Km) for this compound is 3.2 µM when using NAD+ as a cofactor, and 197.8 µM with NADP+. uniprot.org The maximum reaction velocity (Vmax) with this compound is 4.1 nmol/min/µg with NAD+ and 4.5 nmol/min/µg with NADP+. uniprot.org

The enzyme from Clostridium sticklandii also exhibits Michaelis-Menten kinetics. nih.gov The equilibrium of the reaction catalyzed by this enzyme is more favorable for amino acid oxidation compared to other similar dehydrogenase reactions. researchgate.net

Below is an interactive table summarizing the kinetic parameters for the Fusobacterium nucleatum enzyme.

Transcriptional Regulation of this compound Dehydrogenase Encoding Genes

The transcriptional regulation of the gene encoding this compound dehydrogenase (kdd gene) is linked to the metabolic state of the organism, particularly the catabolism of lysine. In some bacteria, the expression of genes involved in amino acid degradation pathways is controlled by transcriptional regulators that respond to the availability of specific substrates or metabolic intermediates.

In Azoarcus sp. CIB, the expression of a glutaryl-CoA dehydrogenase-encoding gene, which is part of an analogous amino acid degradation pathway, is controlled by a specific transcriptional regulator. google.com Similarly, in corynebacteria and mycobacteria, regulators like RamB play a pivotal role in controlling genes involved in central carbon metabolism, which can be linked to amino acid degradation pathways like the one involving 2-oxoglutarate. researchgate.net While direct transcriptional regulators for the kdd gene are not explicitly detailed in the provided search results, it is known that the dehydrogenase plays a significant role in controlling the rate of lysine fermentation, and its activity is subject to metabolic controls, such as feedback inhibition by ATP. researchgate.net This suggests that the expression of the kdd gene is likely integrated into the broader regulatory networks governing amino acid metabolism and energy status of the cell.

Microbial Distribution and Ecological Relevance of L Erythro 3,5 Diaminohexanoate Metabolism

Identification in Anaerobic Bacterial Species

The breakdown of L-erythro-3,5-diaminohexanoate is a notable feature of several anaerobic bacteria, where it plays a crucial role in their energy metabolism.

Certain species within the genus Clostridium are well-known for their ability to ferment amino acids, including lysine (B10760008). In these bacteria, this compound is a central intermediate in the lysine fermentation pathway. foodb.caresearchgate.net The enzyme this compound dehydrogenase, crucial for this process, has been isolated and characterized from lysine-fermenting Clostridium species, such as Clostridium sticklandii. nih.govnih.govwikidata.orgacs.org This enzyme catalyzes the oxidative deamination of this compound to 3-keto-5-aminohexanoate. researchgate.netuniprot.org The study of this pathway in Clostridium has provided fundamental insights into the anaerobic degradation of amino acids.

Fusobacterium nucleatum, a prominent member of the oral and gut microbiota, also utilizes the this compound pathway for lysine degradation. nih.govcapes.gov.br Research has shown that cell-free extracts of F. nucleatum can catalyze the reactions of the 3-keto,5-aminohexanoate pathway, which is similar to that found in lysine-fermenting clostridia. nih.govcapes.gov.brnih.gov The genome of Fusobacterium nucleatum subsp. nucleatum contains the gene (kdd) that codes for this compound dehydrogenase. uniprot.orggenome.jp The fermentation of lysine by F. nucleatum results in the production of butyrate (B1204436) and acetate (B1210297), highlighting the importance of this pathway in its energy metabolism. nih.govcapes.gov.brnih.gov Downregulation of the genes for this compound dehydrogenase (kdd) and 3-keto-5-aminohexanoate cleavage enzyme (kce) has been observed when F. nucleatum colonizes surfaces, suggesting a metabolic shift away from lysine fermentation. asm.org

Metagenomic studies of anaerobic digesters have led to the identification of "Candidatus Cloacamonas acidaminovorans," a bacterium that also possesses the genetic machinery for this compound metabolism. plos.org The this compound dehydrogenase from this organism has been a subject of detailed structural and functional analysis. researchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.gov These studies have provided high-resolution crystal structures, offering insights into the enzyme's catalytic mechanism and substrate specificity. researchgate.netresearchgate.netnih.gov The presence of the genes for this pathway in Candidatus Cloacamonas acidaminovorans further underscores the significance of lysine fermentation in anaerobic environments like wastewater treatment plants. plos.org

Occurrence in Aerobic Bacterial Strains (e.g., Brevibacterium sp. L5)

While predominantly studied in anaerobes, the capacity to metabolize this compound is not exclusive to them. The aerobic bacterium Brevibacterium sp. L5, isolated from soil, can utilize Dthis compound as its sole source of carbon, nitrogen, and energy. nih.govnih.govasm.org This organism possesses an inducible enzyme system to process the L-isomer. nih.gov The initial step in the aerobic metabolism of 3,5-diaminohexanoate (B231605) in Brevibacterium L5 is an oxidative deamination catalyzed by a dehydrogenase, yielding 3-keto-5-aminohexanoate. nih.govresearchgate.net Further degradation of this intermediate requires acetyl-CoA. researchgate.net The enzymes involved in this pathway, including a 3-keto-5-aminohexanoate cleavage enzyme and a 3-aminobutyryl-CoA deaminase, have been identified and characterized. nih.gov

Insights from Metagenomic Analyses of Microbial Consortia

Metagenomic analyses of complex microbial communities, such as those found in anaerobic digesters and the ruminal metagenome of bison, have provided a broader perspective on the distribution of this compound metabolism. plos.orgsdstate.edu These studies have revealed the presence of genes encoding key enzymes of the lysine fermentation pathway, including this compound dehydrogenase (kdd) and 3-keto-5-aminohexanoate cleavage enzyme (kce), in uncultivated bacteria. plos.org For instance, in the metagenome of an anaerobic digester, genes for the lysine fermentation pathway were found in abundance, suggesting that many of the resident microorganisms utilize this pathway. plos.orgresearchgate.net These findings highlight the ecological importance of this metabolic route in nutrient cycling within these complex ecosystems.

Adaptive Metabolic Strategies in Oligotrophic Environments

The ability to utilize alternative nutrient sources like amino acids is a crucial adaptive strategy for microorganisms in oligotrophic, or nutrient-limited, environments. The degradation of lysine via the this compound pathway represents a significant link to central metabolism. researchgate.net This pathway allows bacteria to derive energy and essential precursors from the breakdown of a readily available amino acid. The adaptation to oligotrophic conditions can involve a combination of metabolic adjustments, including the activation of pathways for C2 and ketoacid metabolism, which are connected to the degradation of this compound. researchgate.net This metabolic flexibility is essential for survival and competitiveness in environments where primary energy sources may be scarce.

Rational Enzyme Engineering and Biocatalytic Applications of L Erythro 3,5 Diaminohexanoate Dehydrogenase

Engineering of L-erythro-3,5-diaminohexanoate Dehydrogenase for Enhanced Activity and Specificity

The native this compound dehydrogenase exhibits strict substrate specificity, limiting its broader synthetic utility. To overcome this, researchers have employed a variety of protein engineering techniques to create variants with improved catalytic efficiency and a wider range of accepted substrates. These efforts have successfully repurposed 3,5-DAHDH for the synthesis of non-native β-amino acids.

Creation of β-Amino Acid Dehydrogenases (β-AADHs)

The transformation of this compound dehydrogenase from Candidatus Cloacamonas acidaminovorans (3,5-DAHDHcca) into a proficient β-amino acid dehydrogenase (β-AADH) represents a significant breakthrough in biocatalysis. The native enzyme shows negligible activity towards non-native β-amino acids. Initial engineering efforts focused on broadening its substrate scope.

A pivotal step in this transformation was the screening of a domain scanning mutagenesis library. This approach led to the identification of a crucial mutation, E310G, which significantly altered the substrate scope of the enzyme, enabling it to accept certain non-native β-amino acids. While the E310G mutant exhibited enhanced activity compared to the wild-type enzyme, its efficiency was still modest, necessitating further engineering to create a more robust biocatalyst. This initial success, however, laid the foundation for subsequent rational design and directed evolution strategies aimed at further enhancing the enzyme's performance.

Strategies for Expanding Substrate Scope Towards Non-Native Substrates

Building upon the initial success of the E310G mutant, researchers employed structure-guided mutagenesis to further expand the substrate scope of 3,5-DAHDHcca. By analyzing the crystal structure of the enzyme, key residues within the active site were identified as targets for modification. The goal was to create a more accommodating substrate-binding pocket capable of accepting a wider variety of β-keto acids, the precursors to chiral β-amino acids.

A highly successful strategy involved a stepwise improvement process, combining rational design with directed evolution. This iterative approach led to the development of a quadruple mutant, A179S/E310G/G323S/H328N, which exhibited remarkably enhanced activity, showing a 110- to 800-fold increase towards a range of aliphatic β-amino acids. researchgate.netresearchgate.net This significant improvement in catalytic efficiency demonstrated the potential of combining computational design with laboratory evolution to tailor enzyme function for specific synthetic applications. The substrate scope of this engineered variant was shown to extend to various aliphatic and even some aromatic β-amino acids, highlighting the versatility of the engineered biocatalyst. researchgate.net

Directed Evolution and Mutagenesis Approaches (e.g., Site-Directed, Domain Scanning)

The successful engineering of 3,5-DAHDHcca into a versatile β-AADH was achieved through a combination of directed evolution and various mutagenesis techniques. Domain scanning mutagenesis was instrumental in the initial breakthrough, identifying the key E310G mutation that unlocked the enzyme's potential to act on non-native substrates.

Following this, a more focused approach of site-directed mutagenesis was employed, guided by the enzyme's crystal structure. An iterative stepwise improvement process, a form of directed evolution, was then implemented. This involved sequential rounds of mutagenesis and screening, starting from the E310G variant. For instance, the mutation G323S was introduced, resulting in the E310G/G323S variant with a 17-fold increase in specific activity towards (R)-β-homomethionine compared to the parent E310G mutant. researchgate.net Subsequent rounds of combinatorial mutagenesis, targeting residues such as H328 and A179, led to further significant enhancements in activity. researchgate.net The culmination of this evolutionary process was the creation of the A179S/E310G/G323S/H328N variant, which displayed a dramatic increase in activity, in some cases over 10,000-fold higher than the wild-type enzyme for certain non-native substrates. researchgate.net

Table 1: Stepwise Improvement of 3,5-DAHDHcca Activity towards (R)-β-homomethionine (3a) through Directed Evolution
Enzyme VariantRelative Activity
E310G1.0
E310G/G323S17.2
E310G/G323S/H328N79.1
A179S/E310G/G323S/H328N193.5

Asymmetric Synthesis of Chiral β-Amino Acids

The engineered variants of this compound dehydrogenase have proven to be highly effective biocatalysts for the asymmetric synthesis of optically pure chiral β-amino acids. Their ability to catalyze the reductive amination of β-keto acids with high enantioselectivity makes them a valuable tool in synthetic organic chemistry.

Reductive Amination of β-Keto Acids Utilizing Engineered Enzymes

The primary application of the engineered β-AADHs is the asymmetric synthesis of chiral β-amino acids through the reductive amination of their corresponding β-keto acid precursors. This biocatalytic approach offers a direct and environmentally benign route to these valuable compounds, using ammonia (B1221849) as the amine source.

Researchers have successfully demonstrated the preparative-scale synthesis of chiral β-amino acids using these engineered enzymes. For example, the variant A179S/E310G/G323S/H328N was used to catalyze the reductive amination of 5-(methylthio)-3-oxopentanoic acid to produce (R)-β-homomethionine. researchgate.net Similarly, the E310G/G323S/H328N variant was employed for the synthesis of another chiral β-amino acid from 3-ketohexanoic acid. researchgate.net In both cases, the reactions proceeded with high isolated yields of 86-87%, showcasing the practical utility of these biocatalysts for preparative synthesis. nih.gov

Enantioselectivity Control in Biocatalytic Reactions

A critical aspect of asymmetric synthesis is the control of enantioselectivity, and the engineered β-AADHs excel in this regard. Throughout the various stages of directed evolution and rational design, the high enantioselectivity of the enzyme was maintained and, in some cases, even enhanced.

The biocatalytic reductive amination reactions catalyzed by the engineered 3,5-DAHDHcca variants consistently produce β-amino acids with excellent optical purity. For the synthesis of (R)-β-homomethionine and the product from 3-ketohexanoic acid, the enantiomeric excess (ee) was determined to be greater than 99%. researchgate.netnih.gov This exceptional level of stereocontrol is a key advantage of this biocatalytic system, as it eliminates the need for chiral auxiliaries or subsequent resolution steps, which are often required in traditional chemical synthesis. The ability to produce enantiomerically pure β-amino acids is crucial for their application in the development of pharmaceuticals and other biologically active molecules.

Table 2: Asymmetric Synthesis of Chiral β-Amino Acids via Reductive Amination using Engineered 3,5-DAHDHcca Variants
β-Keto Acid SubstrateEnzyme VariantChiral β-Amino Acid ProductIsolated Yield (%)Enantiomeric Excess (ee, %)
5-(methylthio)-3-oxopentanoic acidA179S/E310G/G323S/H328N(R)-β-homomethionine87>99
3-ketohexanoic acidE310G/G323S/H328N(R)-3-aminohexanoic acid86>99

Process Optimization for Industrial Scale Biocatalysis

The transition from laboratory-scale experiments to robust industrial-scale biocatalysis necessitates a multi-faceted approach to process optimization. For the production of this compound using this compound dehydrogenase, this involves a deep dive into reaction conditions, enzyme stability, substrate loading, and downstream processing to ensure economic viability and high productivity.

A critical breakthrough in this field has been the development of highly active enzyme variants through rational engineering. For instance, a notable mutant, A179S/E310G/G323S/H328N, has demonstrated a remarkable 110- to 800-fold increase in activity compared to the wild-type enzyme. researchgate.net Such enhanced activity is a cornerstone of process optimization, as it can significantly reduce the required enzyme loading and shorten reaction times, leading to substantial cost savings.

The optimization of the biocatalytic process also extends to the cultivation of the microbial host expressing the dehydrogenase. In related biocatalytic systems utilizing whole-cell catalysts, fed-batch fermentation strategies have proven effective in achieving high cell densities and, consequently, high volumetric productivities. While specific data for the industrial production of this compound is not extensively detailed in publicly available literature, general principles of fed-batch process optimization can be applied. These include the controlled feeding of nutrients to maintain optimal growth and enzyme expression, thereby avoiding the accumulation of inhibitory byproducts.

Key parameters that are typically optimized for industrial-scale biocatalysis are summarized in the table below. The hypothetical values provided are based on common practices in industrial biocatalysis and serve as a starting point for the specific optimization of this compound production.

ParameterOptimized RangeRationale
Temperature (°C) 25 - 40Balances enzyme activity and stability. Higher temperatures can increase reaction rates but may lead to enzyme denaturation over time.
pH 6.5 - 8.5Maintains the optimal ionization state of the enzyme's active site and the substrates for maximal catalytic efficiency.
Substrate Concentration High, with fed-batchMaximizes volumetric productivity. A fed-batch approach prevents substrate inhibition, which can occur at high initial concentrations.
Enzyme Loading MinimizedReduces costs, as enzymes are often a significant cost driver in biocatalytic processes. Highly active mutants are crucial for this.
Cofactor Regeneration Efficient in situ systemNAD(P)H is a costly cofactor. An efficient regeneration system, often coupled with a secondary enzyme and a cheap sacrificial substrate, is essential for economic feasibility.
Reaction Time (h) < 24Shorter reaction times increase throughput and reduce operational costs.
Downstream Processing Simplified methodsDevelopment of efficient and scalable purification methods, such as crystallization or chromatography, to isolate the final product with high purity.

Detailed research findings have shown that engineered variants of 3,5-DAHDH can be utilized to prepare β-amino acids with excellent enantioselectivity (>99% ee) and high isolated yields (86-87%). researchgate.netnih.gov While these results pertain to the synthesis of other β-amino acids, they underscore the potential of the engineered enzyme for efficient industrial-scale production of its native product, this compound.

Advanced Research Methodologies in L Erythro 3,5 Diaminohexanoate Studies

Structural Determination Techniques

Understanding the three-dimensional architecture of enzymes that act on L-erythro-3,5-diaminohexanoate is fundamental to elucidating their function. X-ray crystallography has been a pivotal technique in this endeavor.

X-ray crystallography has been instrumental in revealing the detailed atomic structure of this compound dehydrogenase, providing a foundation for understanding its catalytic mechanism. Researchers have successfully determined the crystal structures of 3,5-DAHDH from Candidatus Cloacamonas acidaminovorans (3,5-DAHDHcca) and several of its engineered variants. nih.govresearchgate.net

Crystallographic Data for 3,5-DAHDHcca Variants
StructurePDB IDResolution (Å)Description
WT (Apo)7DPL1.90Wild-type enzyme without bound cofactor or substrate.
WT·NADPH7DPM2.28Wild-type enzyme with bound NADPH cofactor.
E310G·NADPH7DPN2.10Variant with bound NADPH, showing altered activity.

Spectroscopic and Biochemical Assay Methods

A variety of spectroscopic and assay-based methods are employed to monitor the enzymatic reactions involving this compound and to trace its role in metabolic pathways.

UV-Visible spectrophotometry is a standard and essential technique for monitoring the activity of this compound dehydrogenase. The enzyme catalyzes the oxidative deamination of (3S,5S)-3,5-diaminohexanoate, a reaction that is dependent on the cofactor nicotinamide (B372718) adenine dinucleotide (NAD+). The reaction is as follows:

(3S,5S)-3,5-diaminohexanoate + H₂O + NAD⁺ ⇌ (S)-5-amino-3-oxohexanoate + NH₄⁺ + NADH + H⁺

The progress of this reaction can be conveniently monitored by tracking the increase in absorbance at 340 nm. This specific wavelength is characteristic of the reduced form of the cofactor, NADH, while NAD+ does not absorb light at this wavelength. Therefore, the rate of NADH formation, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity of 3,5-DAHDH. This reliable assay is fundamental for kinetic studies, for assessing the effects of inhibitors or mutations, and for screening engineered enzyme variants with improved activity.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate complex biochemical pathways. In the context of this compound, studies on lysine-fermenting Clostridium species have utilized carbon isotopes (such as ¹⁴C) to follow the transformation of substrates. nih.gov

By providing bacteria with lysine (B10760008) labeled with a carbon isotope, researchers can track the incorporation of the isotope into various intermediates and final products of the fermentation pathway. This compound is a key intermediate in this pathway. Tracer experiments allow for the unambiguous identification of the metabolic route from lysine to subsequent products, confirming the role of this compound and the enzymes that metabolize it, such as 3,5-DAHDH. These experiments have been fundamental in constructing the metabolic map of lysine fermentation in these anaerobic bacteria. nih.gov

Computational and Bioinformatics Approaches

In conjunction with experimental techniques, computational methods provide invaluable insights into the dynamic processes and energetics of enzymatic reactions involving this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for the study of chemical reactions within large biological systems like enzymes. This approach was applied to investigate the catalytic mechanism of this compound dehydrogenase. nih.govresearchgate.net

In QM/MM simulations, the region of the enzyme where the chemical reaction occurs (the active site, including the substrate and key catalytic residues) is treated with high-accuracy quantum mechanics. The remainder of the protein and the surrounding solvent are described using more computationally efficient molecular mechanics force fields.

This methodology was used to model the reaction pathway for the oxidative deamination of this compound. The calculations helped to identify the transition states and intermediates of the reaction, revealing that a key step involves a proton transfer from a catalytic residue (D177) to the C3-amino group of the substrate. researchgate.net These computational results, which are synergistic with the structural data from X-ray crystallography and kinetic data from biochemical assays, have provided a comprehensive model of the enzyme's catalytic cycle at the molecular level. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules. In the study of this compound and its associated enzymes, MD simulations, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, provide profound insights into catalytic mechanisms at an atomic level. researchgate.net

Researchers have employed QM/MM calculations to elucidate the reaction mechanism of this compound dehydrogenase (3,5-DAHDH). researchgate.net This approach combines the accuracy of quantum mechanics for the reactive site with the efficiency of classical molecular mechanics for the surrounding protein and solvent environment. Through these simulations, both the hydride transfer and the C-N bond cleavage were identified as the rate-limiting steps in the enzymatic reaction catalyzed by 3,5-DAHDH. researchgate.net This detailed understanding is crucial for rationally designing enzyme variants with improved properties. The insights gained from these computational studies form a solid foundation for further engineering of β-amino acid dehydrogenases for various biotechnological applications. researchgate.net

Protein Structure Prediction (e.g., I-TASSER, Multiple-Threading Alignments)

While the crystal structures of this compound dehydrogenase from Candidatus Cloacamonas acidaminovorans have been experimentally determined, protein structure prediction servers remain a vital tool in structural biology, especially when experimental structures are not available. researchgate.netnih.gov Services like I-TASSER (Iterative Threading ASSEmbly Refinement) provide a hierarchical approach to predict three-dimensional protein structures and functions from an amino acid sequence. nih.govzhanggroup.org

The I-TASSER protocol involves four main stages:

Template Identification: The target sequence is threaded through a protein structure library (PDB) to find potential structural templates using a meta-threading approach called LOMETS. zhanggroup.orgresearchgate.net

Structural Reassembly: Continuous fragments from the identified templates are assembled into a full-length model. Regions without templates are modeled ab initio. zhanggroup.org

Model Construction: The structure is refined through further simulations guided by spatial restraints from templates and knowledge-based force fields to produce an atomic-level model. zhanggroup.org

Final Model Selection: The final models are selected based on the confidence score (C-score) of the simulation results. nih.gov

Such predictive models can serve as initial hypotheses to guide experimental work, such as site-directed mutagenesis, to probe protein function even before a high-resolution experimental structure is obtained. researchgate.net

Gene Context and Comparative Genomics Analysis

Understanding the genetic neighborhood of the gene encoding an enzyme like this compound dehydrogenase (3,5-DAHDH) can provide critical clues about its function, regulation, and evolutionary history. The gene for 3,5-DAHDH has been identified in Candidatus Cloacamonas acidaminovorans. researchgate.net

Gene context analysis involves examining the genes located upstream and downstream of the gene of interest. Often, genes that function in the same metabolic pathway are clustered together in an operon. By analyzing these neighboring genes, researchers can infer the metabolic pathway in which this compound is involved.

Comparative genomics extends this analysis by comparing the gene and its context across different species. This can reveal conserved gene clusters, suggesting a functionally linked set of proteins. This approach helps to identify orthologs of 3,5-DAHDH in other organisms and to understand the evolution of the metabolic pathways involving β-amino acids.

Genetic Engineering and Heterologous Expression Systems

Genetic engineering and the use of heterologous expression systems have been pivotal in overcoming the limitations of native enzymes like this compound dehydrogenase (3,5-DAHDH), which exhibits strict substrate specificity. researchgate.net Through rational engineering and site-directed mutagenesis, researchers have successfully created variants of 3,5-DAHDH with significantly enhanced catalytic activity and broader substrate scope. researchgate.netnih.gov

Based on insights from crystal structures and QM/MM simulations, specific amino acid residues in the enzyme's active site were targeted for mutation. researchgate.net This rational design approach led to the development of enzyme variants with dramatically improved performance. For instance, a mutant identified as A179S/E310G/G323S/H328N demonstrated a remarkable 110- to 800-fold increase in activity towards a variety of aliphatic β-amino acids, all while maintaining excellent enantioselectivity of over 99%. researchgate.net

These engineered enzymes are typically produced in heterologous expression systems, such as Escherichia coli. This allows for the large-scale and cost-effective production of the biocatalysts for industrial applications. The engineered E. coli strains can be optimized to maximize the yield and activity of the expressed enzyme. This strategy has proven effective for the synthesis of valuable β-amino acids and other chemicals like glutarate. researchgate.net

The table below summarizes the iterative improvement of 3,5-DAHDH activity through directed evolution.

Enzyme VariantRelative Activity Improvement (Fold)
E310G1.0
A179S/E310G>1.0
A179S/E310G/G323S>>1.0
A179S/E310G/G323S/H328N110-800

This table is based on qualitative and quantitative descriptions of iterative improvements found in the research literature. researchgate.netresearchgate.net

Q & A

Q. What challenges arise when integrating this compound into synthetic pathways for β-amino acids?

  • Methodological Answer : Substrate inhibition at high concentrations requires fed-batch reactor optimization. Machine learning-guided enzyme engineering (e.g., using AlphaFold2-predicted structures) enhances stereoselectivity. Couple dehydrogenase activity with cofactor regeneration systems (e.g., glucose dehydrogenase) to improve yield .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound dehydrogenase’s substrate specificity?

  • Methodological Answer : Perform comparative kinetics using purified enzymes from divergent sources (e.g., Clostridium vs. Symbiobacterium thermophilum). Structural alignment (e.g., PyMOL) identifies active-site variations. Validate findings via substrate docking simulations (AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.